Butyl 4-(4,5-dimethoxy-2-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Butyl 4-(4,5-dimethoxy-2-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-(4,5-dimethoxy-2-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multiple steps. One common approach is the condensation of 4,5-dimethoxy-2-nitrobenzaldehyde with a suitable amine, followed by cyclization and esterification reactions. The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium borohydride (NaBH4) for reduction steps .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-(4,5-dimethoxy-2-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like NaBH4, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.
Major Products
The major products formed from these reactions include various quinoline derivatives, amino-substituted compounds, and other functionalized molecules that retain the core structure of the original compound.
Scientific Research Applications
Butyl 4-(4,5-dimethoxy-2-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Butyl 4-(4,5-dimethoxy-2-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(4,5-Dimethoxy-2-nitrophenyl)ethanol
- 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone
- 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile
Uniqueness
Butyl 4-(4,5-dimethoxy-2-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C25H32N2O7 |
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Molecular Weight |
472.5 g/mol |
IUPAC Name |
butyl 4-(4,5-dimethoxy-2-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C25H32N2O7/c1-7-8-9-34-24(29)21-14(2)26-16-12-25(3,4)13-18(28)23(16)22(21)15-10-19(32-5)20(33-6)11-17(15)27(30)31/h10-11,22,26H,7-9,12-13H2,1-6H3 |
InChI Key |
SSEPQPYFPJXSGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3[N+](=O)[O-])OC)OC)C(=O)CC(C2)(C)C)C |
Origin of Product |
United States |
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